

# Application Notes and Protocols: Butylphthalide in Rat MCAO Models

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of **Butylphthalide** (NBP) in the rat Middle Cerebral Artery Occlusion (MCAO) model, a common preclinical model of ischemic stroke. The following sections detail recommended dosages, experimental protocols, and the molecular pathways influenced by **Butylphthalide**.

# Data Presentation: Recommended Dosages of Butylphthalide

The effective dosage of **Butylphthalide** in rat MCAO models varies depending on the administration route and the desired therapeutic window. The following table summarizes dosages from various studies.



Dosage	Administration Route	Timing of Administration	Key Findings	Reference
4 mg/kg/day	Intravenous (caudal vein)	Once a day for nine days after pMCAO	Decreased modified neurological severity score (mNSS).	[1][2]
5 mg/kg/day	Intravenous (tail vein)	Daily for seven consecutive days, initiated 1 hour after operation	Reduced infarct size, decreased brain edema, and improved neurological function.	[3]
10 mg/kg	Intraperitoneal	10, 40, or 60 minutes after RMCA occlusion	Markedly increased regional cerebral blood flow (rCBF) when administered up to 40 minutes post-occlusion.	[4]
10 mg/kg/day	Gavage	For five days	Reduced brain water content.	[5]
15 mg/(kg day)	Intragastric	Three times a day, beginning 20 minutes after I/R	Significantly protected neurons against cerebral I/R-induced damage.	[6]
20 mg/kg	Intraperitoneal	Every day after ischemia-reperfusion	Exerted a neuroprotective effect and reduced nerve cell apoptosis.	[7][8]



80, 160, 240 mg/kg	Per os (p.o.)	15 minutes after MCAO	Prevented brain edema in a dosedependent manner.	[9]
90 mg/kg	Oral	3 hours after MCAO, then twice daily	Attenuated cerebral infarct size and neurobehavioral deficiency.	[10][11]

# Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rats, mimicking human ischemic stroke.

#### Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., 10% chloral hydrate or isoflurane)
- Silicone rubber-coated monofilament
- Surgical instruments
- Heating pad

#### Procedure:

- Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
- Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA and the proximal end of the CCA.



- Insert a silicone rubber-coated monofilament into the ICA through the ECA stump.
- Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
- For transient MCAO (tMCAO), withdraw the filament after a specific duration (e.g., 2 hours) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.[1][2][7] [10][11][12]
- Suture the incision and allow the rat to recover.

## **Neurological Deficit Scoring**

Neurological function can be assessed using a modified neurological severity score (mNSS). The score evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.[1][2]

### **Butylphthalide Administration**

#### Preparation:

• dl-3-n-**butylphthalide** (NBP) can be dissolved in various vehicles depending on the administration route. For oral administration, it can be dissolved in vegetable oil.[10][11] For intravenous or intraperitoneal injection, it can be diluted in saline.[1][2][12]

### Administration:

- Oral Gavage: Administer the prepared NBP solution directly into the stomach using a gavage needle.
- Intraperitoneal Injection: Inject the NBP solution into the peritoneal cavity.
- Intravenous Injection: Inject the NBP solution into a tail vein or the caudal vein.

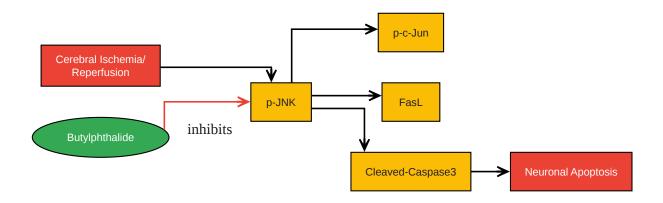
# Signaling Pathways and Mechanisms of Action

Butylphthalide exerts its neuroprotective effects through multiple signaling pathways.



## **JNK-Caspase3 Signaling Pathway**

**Butylphthalide** has been shown to inhibit the c-Jun N-terminal kinase (JNK)–Caspase3 signaling pathway, which is involved in apoptosis. By reducing the activation of this pathway, NBP attenuates neuronal death in the hippocampus following ischemia/reperfusion injury.[6]



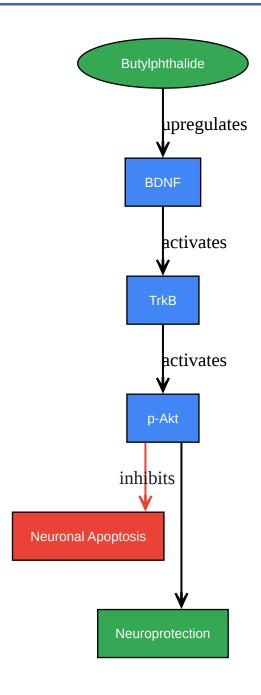
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Caption: Butylphthalide inhibits the JNK-Caspase3 signaling pathway.

## **BDNF/TrkB Signaling Pathway**

**Butylphthalide** can also exert neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine Kinase B (TrkB) signaling pathway. Activation of this pathway is associated with reduced apoptosis of nerve cells.[7][8]





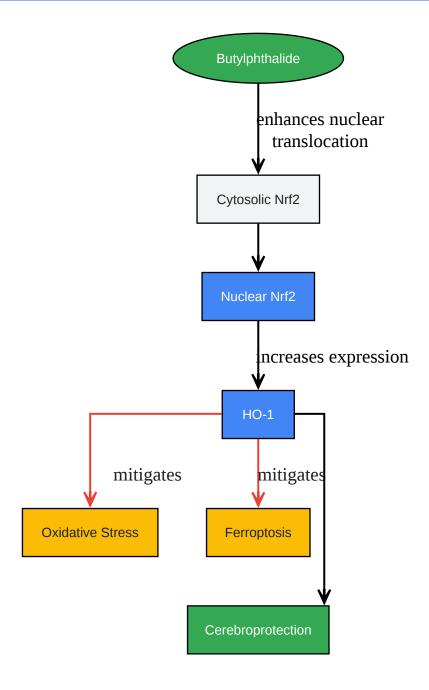
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Caption: Butylphthalide promotes neuroprotection via the BDNF/TrkB pathway.

## Nrf2/HO-1 Signaling Pathway

Recent studies suggest that the cerebroprotective effect of **Butylphthalide** may also be related to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. This pathway helps to mitigate oxidative stress and ferroptosis.[13]





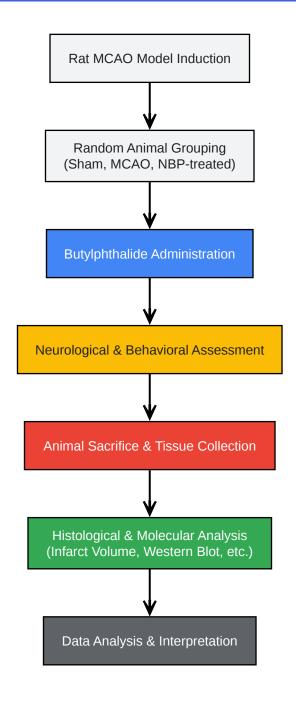
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Caption: Butylphthalide activates the Nrf2/HO-1 signaling pathway.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **Butylphthalide** in a rat MCAO model.





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Caption: Experimental workflow for **Butylphthalide** evaluation in rat MCAO.

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